1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide
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Description
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H29N5O2S and its molecular weight is 427.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide, is a derivative of thiazole and triazole . Thiazoles and triazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives are known to interact with various enzymes and receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazoles are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
The thiazole moiety is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Biological Activity
The compound 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazolo-triazole moiety linked to a piperidine ring, which is known for its diverse biological properties. The molecular formula is C22H28N4O4S, with a molecular weight of approximately 444.55 g/mol. The presence of multiple functional groups contributes to its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C22H28N4O4S |
Molecular Weight | 444.55 g/mol |
CAS Number | 898344-96-2 |
Research indicates that compounds containing thiazolo-triazole structures often exhibit activity against various biological targets. The biological activity of this specific compound may involve:
- Inhibition of Enzymatic Activity : Thiazole derivatives are known to inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
- Antitumor Activity : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related thiazolo-triazole compounds found significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. The compound was shown to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways.
Case Studies
- Study on Antitumor Effects : A recent investigation into the anticancer properties of thiazolo-triazole derivatives revealed that compounds with similar structures significantly reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of thiazolo-triazole derivatives against resistant bacterial strains. Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential as a lead candidate for developing new antibiotics.
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-4-17-24-22-27(25-17)21(29)19(30-22)18(15-7-5-14(6-8-15)13(2)3)26-11-9-16(10-12-26)20(23)28/h5-8,13,16,18,29H,4,9-12H2,1-3H3,(H2,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJOVUTXTYIOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.